![molecular formula C20H21NO3S B14300368 2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]- CAS No. 123289-89-4](/img/structure/B14300368.png)
2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]- is an organic compound derived from naphthalene. It is characterized by the presence of a sulfonic acid group and an amino group attached to the naphthalene ring. This compound is commonly used in the synthesis of dyes and pigments due to its ability to form stable, vibrant colors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]- typically involves the sulfonation of naphthalene followed by amination. The process begins with the sulfonation of naphthalene using sulfuric acid at elevated temperatures to introduce the sulfonic acid group. The resulting sulfonated naphthalene is then subjected to a Bucherer reaction, where it is treated with ammonium salts to introduce the amino group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The sulfonation step is carefully controlled to prevent over-sulfonation, and the amination step is conducted under conditions that favor the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The sulfonic acid and amino groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted naphthalenes. These products have applications in the synthesis of dyes, pigments, and other organic compounds.
Aplicaciones Científicas De Investigación
2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of colorants for textiles, plastics, and inks.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]- involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group enhances the compound’s solubility and reactivity, while the amino group allows for specific binding to target molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-1-naphthalenesulfonic acid:
6-Amino-2-naphthalenesulfonic acid: Used in the production of dyes and pigments.
4-Amino-1-naphthalenesulfonic acid: Utilized in the synthesis of scandium complexes .
Uniqueness
2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]- is unique due to the presence of the bulky tert-butyl group attached to the phenyl ring. This structural feature imparts distinct steric and electronic properties, making it particularly useful in applications requiring specific molecular interactions and stability.
Propiedades
Número CAS |
123289-89-4 |
|---|---|
Fórmula molecular |
C20H21NO3S |
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
6-(4-tert-butylanilino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C20H21NO3S/c1-20(2,3)16-6-9-17(10-7-16)21-18-8-4-15-13-19(25(22,23)24)11-5-14(15)12-18/h4-13,21H,1-3H3,(H,22,23,24) |
Clave InChI |
QLAAJFRQMRRTMI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


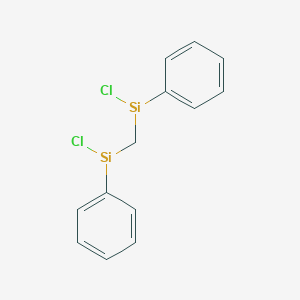
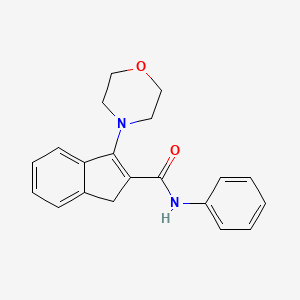
![spiro[2,3-dihydro-1H-naphthalene-4,3'-cyclohexane]-1'-one](/img/structure/B14300302.png)
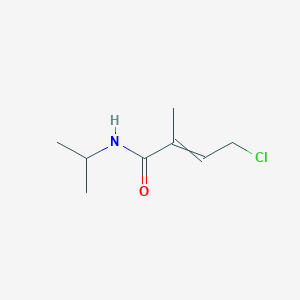
![4-Carbamoyl-1-[2-(hexadecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14300309.png)
![1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14300316.png)
![1-{2-[3-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14300323.png)
![3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene](/img/structure/B14300336.png)
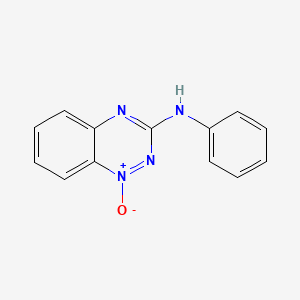
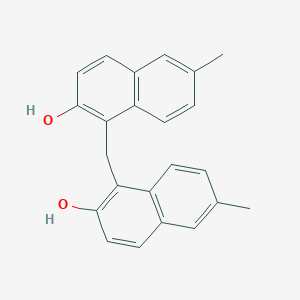
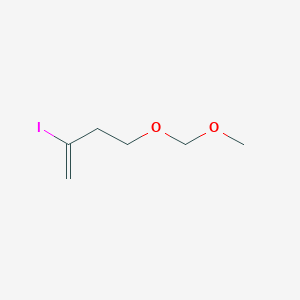
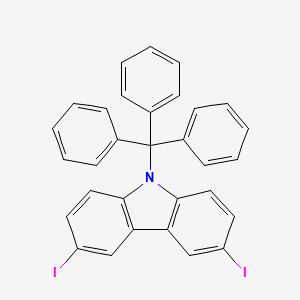
![2-[(Benzyloxy)carbonyl]-1,4-phenylene bis[4-(octyloxy)benzoate]](/img/structure/B14300355.png)

